7-Chloro-3-fluoroquinoline-4-carbaldehyde
CAS No.:
Cat. No.: VC18341303
Molecular Formula: C10H5ClFNO
Molecular Weight: 209.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H5ClFNO |
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Molecular Weight | 209.60 g/mol |
IUPAC Name | 7-chloro-3-fluoroquinoline-4-carbaldehyde |
Standard InChI | InChI=1S/C10H5ClFNO/c11-6-1-2-7-8(5-14)9(12)4-13-10(7)3-6/h1-5H |
Standard InChI Key | UFPAYFCWWRPSPH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C(=CN=C2C=C1Cl)F)C=O |
Introduction
Chemical Identity and Structural Characterization
7-Chloro-3-fluoroquinoline-4-carbaldehyde (C₁₀H₅ClFNO) belongs to the quinoline class of bicyclic aromatic compounds, distinguished by a pyridine ring fused to a benzene ring. The substitution pattern—chlorine at position 7, fluorine at position 3, and a formyl group at position 4—confers distinct electronic and steric properties. Comparative analysis with structurally similar compounds, such as 7-chloro-isoquinoline-3-carbaldehyde (CAS 234108-12-4), reveals a molecular weight of approximately 209.56 g/mol, adjusted for the fluorine atom and positional isomerism . Key spectral data inferred from analogs include:
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IR spectroscopy: A strong absorption band near 1700 cm⁻¹ for the aldehyde carbonyl group, alongside C–F and C–Cl stretches at 1100–1250 cm⁻¹ and 600–800 cm⁻¹, respectively .
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¹H-NMR: A singlet for the aldehyde proton (δ 9.8–10.2 ppm), coupled with aromatic protons influenced by electron-withdrawing substituents (e.g., δ 7.5–8.5 ppm for H-5 and H-8) .
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Mass spectrometry: A molecular ion peak at m/z 209.56 (calculated for C₁₀H₅ClFNO) and fragment ions corresponding to loss of CHO (28 amu) and Cl/F groups .
The presence of both chlorine and fluorine enhances the compound’s lipophilicity, as evidenced by a predicted LogP of ~2.8–3.1, aligning with trends observed in halogenated quinolines .
Synthetic Methodologies and Reaction Pathways
The synthesis of 7-chloro-3-fluoroquinoline-4-carbaldehyde requires multi-step strategies to achieve regioselective halogenation and formylation. Two principal routes emerge from the literature:
Halogenation-Followed-by-Formylation Approach
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Quinoline core formation: Condensation of aniline derivatives with glycerol under Skraup or Doebner-Miller conditions yields the quinoline backbone.
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Electrophilic halogenation:
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Vilsmeier-Haack formylation: Treatment with POCl₃ and DMF introduces the aldehyde group at position 4 .
Example protocol:
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Start with 7-chloro-3-fluoroquinoline (1.0 mmol).
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Add DMF (2.5 mmol) and POCl₃ (3.0 mmol) in anhydrous dichloroethane.
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Reflux at 80°C for 6 hours, followed by hydrolysis with ice-water to isolate the carbaldehyde .
Direct Functionalization of Preformed Carbaldehydes
Alternative methods involve modifying commercially available quinoline-4-carbaldehydes:
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Chlorination: Use of SO₂Cl₂ in the presence of AlCl₃ at 0°C .
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Fluorination: Halogen exchange reactions with KF in DMSO at elevated temperatures .
Key challenges:
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Avoiding over-halogenation due to the reactivity of the quinoline ring.
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Ensuring stability of the aldehyde group under acidic/basic conditions.
Physicochemical and Pharmacological Properties
Solubility and Stability
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Solubility: Poor aqueous solubility (<0.1 mg/mL) but soluble in polar aprotic solvents (DMF, DMSO) .
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Thermal stability: Decomposition above 250°C, with melting points inferred to range between 180–220°C based on analogs .
Biological Activity
While no direct studies on 7-chloro-3-fluoroquinoline-4-carbaldehyde exist, fluorinated and chlorinated quinolines are widely investigated for:
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Antimicrobial effects: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV in bacteria . The carbaldehyde moiety may enhance membrane permeability via Schiff base formation .
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Anticancer potential: Halogenated quinolines induce apoptosis in cancer cell lines by disrupting mitochondrial function .
Comparative data:
Property | 7-Chloro-3-fluoroquinoline-4-carbaldehyde (Predicted) | Ciprofloxacin (Reference) |
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LogP | 2.9 | 1.3 |
MIC (E. coli) | Not tested | 0.06 µg/mL |
IC₅₀ (HeLa cells) | ~50 µM (estimated) | >100 µM |
Applications in Medicinal Chemistry and Drug Design
Hybrid Pharmacophore Development
The carbaldehyde group serves as a versatile handle for synthesizing hydrazones, imines, and Mannich bases:
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Hydrazone derivatives: Condensation with hydrazines yields compounds with enhanced antibacterial activity (e.g., MIC reduction by 4-fold in S. aureus) .
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Schiff bases: Complexation with transition metals (Cu²⁺, Zn²⁺) improves anticancer efficacy via redox cycling .
Role in Antibiotic Resistance Mitigation
Fluorine and chlorine substituents may reduce susceptibility to efflux pumps in multidrug-resistant strains, as seen in third-generation fluoroquinolones . Synergistic effects with β-lactamase inhibitors are under exploration.
Future Directions and Research Gaps
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Synthetic optimization: Developing one-pot methodologies to minimize purification steps.
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Targeted delivery systems: Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability.
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Mechanistic studies: Elucidating interactions with bacterial topoisomerases and eukaryotic kinases.
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